7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine
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Overview
Description
7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridinyl group, a trimethoxyphenyl group, and a pyrrolopyrimidine core. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of consecutive Chan–Lam and Buchwald–Hartwig couplings . These reactions are carried out under specific conditions, such as the presence of palladium catalysts and appropriate ligands, to ensure high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: It is studied for its potential as an inhibitor of various biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as tubulin and other proteins involved in cell division . By binding to these targets, the compound can disrupt critical cellular processes, leading to cell cycle arrest and apoptosis. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule inhibitor with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar biological activities.
Uniqueness
7-PYRIDIN-2-YL-N-(3,4,5-TRIMETHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-2-AMINE stands out due to its unique combination of functional groups, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets and its potential for modification through various chemical reactions make it a versatile compound for scientific research and drug development.
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C20H19N5O3/c1-26-15-10-14(11-16(27-2)18(15)28-3)23-20-22-12-13-7-9-25(19(13)24-20)17-6-4-5-8-21-17/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
YENZSPIOXMNEFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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